1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine
Description
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridinylethyl group at position 1 and an amine at position 2. This structure combines the electron-deficient pyridine ring with the hydrogen-bonding capability of the amine, making it a versatile scaffold for pharmaceutical and materials science applications.
Structure
3D Structure
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-(2-pyridin-4-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c10-9-12-7-14(13-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6H2,(H2,10,13) |
InChI Key |
GRYGBEIQBSXJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization
A two-step approach is commonly employed for analogous triazole derivatives:
Hydrazine-Based Cyclocondensation
Alternative routes involve hydrazine intermediates:
- Step 1 : Condensation of pyridin-4-ylethylhydrazine with cyanoguanidine in acidic media to form the triazole scaffold.
- Step 2 : Functionalization via Mannich reactions or thiol-alkylation for further derivatization.
Key Characterization Data
Spectroscopic Analysis
FT-IR :
Crystallographic and Solubility Data
- Crystal forms :
- Melting point : 327°C (decomposition observed for analogous compounds).
Industrial-Scale Production Considerations
- Solvent selection : Ethanol/water mixtures (9:1 v/v) optimize yield and purity.
- Purification : Column-free methods using recrystallization from 2-butanol/water mixtures reduce production costs.
- Scale-up challenges :
Pharmacological Relevance and Applications
While direct studies on 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine are limited, structurally related compounds demonstrate:
- Antimicrobial activity : MIC values of 31.25 µg/mL against Pseudomonas aeruginosa for S-substituted triazoles.
- Anticancer potential : Inhibition of melanoma cell migration (IGR39 line) at 10 µM concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts like potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the triazole or pyridine ring.
Reduction: Reduced derivatives with hydrogenated triazole or pyridine rings.
Substitution: Functionalized derivatives with various substituents on the triazole or pyridine rings.
Scientific Research Applications
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, the triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine ()
- Structure : A branched alkyl chain (2-ethylhexyl) replaces the pyridinylethyl group.
- Molecular Weight : 196.298 g/mol (vs. ~220–240 g/mol estimated for the target compound).
- The pyridine ring in the target compound introduces aromatic π-π interactions, which are absent here .
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine ()
- Structure : Features a pyridinyl group at position 5 and an alkylsulfanyl group at position 3.
- Synthesis: Prepared via S-alkylation of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with alkyl halides.
- These derivatives also exhibit distinct NMR spectral profiles due to sulfur’s deshielding effects .
4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine ()
- Structure : A pyridinyl-triazole-aniline hybrid.
- Molecular Formula : C₁₃H₁₁N₅ (237.26 g/mol).
- Key Differences : The aniline group introduces additional hydrogen-bonding sites, which could enhance binding to biological targets like kinases or receptors. The conjugated aromatic system may also improve fluorescence properties compared to the ethyl-linked pyridine in the target compound .
Impact of Nitrogen-Rich Substituents
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine ()
- Structure : A piperazine ring at position 4.
- Key Differences : The basic piperazine nitrogen (pKa ~8.5) increases water solubility at physiological pH, making this derivative more suitable for drug delivery. In contrast, the pyridinylethyl group may confer rigidity and reduce metabolic degradation .
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine ()
- Structure : A pyrrolidine group linked via an ethyl chain.
Energetic Materials Comparison
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine ()
- Application : High nitrogen content (75% by mass) contributes to a positive heat of formation (+450 kJ/mol) and detonation velocity (~8,500 m/s).
- Key Differences : The tetrazole ring increases density (1.65 g/cm³) and explosive performance compared to the pyridinylethyl-substituted target compound, which may prioritize stability over energy release .
Biological Activity
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of triazole derivatives often involves cycloaddition reactions. For this compound, methods typically include the reaction of pyridine derivatives with hydrazines and subsequent cyclization. The compound can be synthesized via a one-pot reaction that combines various reagents under controlled conditions, yielding significant quantities with high purity .
Antimicrobial Properties
Research indicates that triazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes such as DNA replication and protein synthesis .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| This compound | Strong | S. aureus |
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression .
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been tested as an inhibitor of various enzymes. Notably, it has shown promise as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway in many pathogens .
Research Findings:
In enzyme assays, this compound exhibited an IC50 value of 12 µM against DHFR from Plasmodium falciparum, suggesting potential use in antimalarial therapies.
Q & A
Q. Can crystallography reliably distinguish between isomeric byproducts formed during synthesis?
- Methodology : Single-crystal X-ray diffraction unambiguously assigns regiochemistry. For example, a 1,2,4-triazol-5-amine isomer shows distinct dihedral angles (2.3° between triazole and phenyl planes) compared to the 3-amine tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
